![molecular formula C12H16N2 B14889264 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)
1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a compound of interest for researchers and industry professionals alike.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that optimize yield and efficiency. These methods may involve the use of various catalysts and solvents to facilitate the cyclization process. For example, the use of erbium triflate as a catalyst has been reported to produce highly substituted imidazole derivatives in excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole ring.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a wide range of substituted imidazole derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas. Reaction conditions often involve the use of catalysts like nickel or erbium triflate to enhance reaction efficiency .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized imidazole derivatives, while substitution reactions can produce a range of substituted imidazoles .
Applications De Recherche Scientifique
1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound’s imidazole ring can bind to various enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, π-π stacking, or coordination with metal ions. The specific pathways and targets depend on the compound’s application, whether in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
1-Butylimidazole: A similar compound with a butyl group instead of a sec-butyl group.
2-Methylimidazole: Another related compound with a simpler structure, used in the synthesis of pharmaceuticals and agrochemicals.
1,2,4-Trisubstituted Imidazoles: These compounds have additional substituents on the imidazole ring, offering different properties and applications.
Uniqueness: 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1-butan-2-yl-2-methylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-4-9(2)14-10(3)13-11-7-5-6-8-12(11)14/h5-9H,4H2,1-3H3 |
Clé InChI |
GGPXWEGJLMZHEK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C(=NC2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




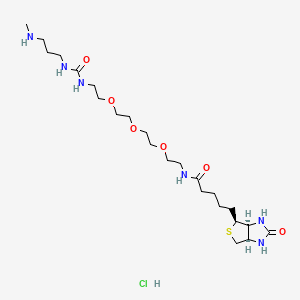


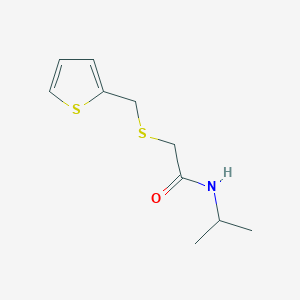
![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)

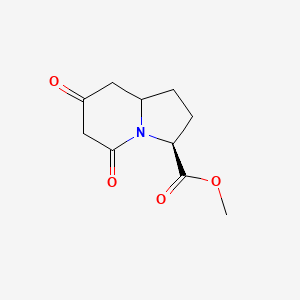
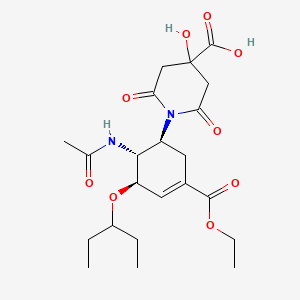
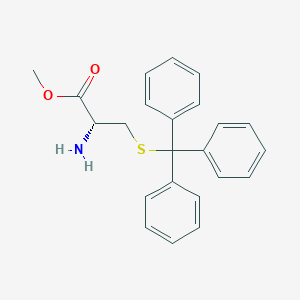


![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
